4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate
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Overview
Description
4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzoic acid with 4-aminobenzonitrile under specific conditions to form the intermediate. This intermediate is then reacted with 4-fluoroaniline and an appropriate coupling agent to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. Additionally, it can interfere with signaling pathways such as the PI3K/AKT and NF-κB pathways, which are involved in inflammation and cancer development.
Comparison with Similar Compounds
Similar Compounds
4-fluorofentanyl: A compound with a similar fluorophenyl group but different overall structure and applications.
(1E,4E)-1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one: Another compound with fluorophenyl groups, used in different chemical contexts.
Uniqueness
4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-bromobenzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile platform for the development of new compounds with potential therapeutic applications.
Properties
Molecular Formula |
C23H14BrFN2O3 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C23H14BrFN2O3/c24-18-5-3-16(4-6-18)23(29)30-21-11-1-15(2-12-21)13-17(14-26)22(28)27-20-9-7-19(25)8-10-20/h1-13H,(H,27,28)/b17-13+ |
InChI Key |
APQQLOVCZHEHIR-GHRIWEEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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